molecular formula C20H23N3O3S B10939104 N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10939104
M. Wt: 385.5 g/mol
InChI Key: VVOAKULOSYEXRK-UHFFFAOYSA-N
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Description

N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring, a naphthylsulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the Naphthylsulfonyl Group: The naphthylsulfonyl group can be introduced through sulfonylation reactions using naphthalenesulfonyl chloride and a suitable base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of the intermediate compound with propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of N1-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N1-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
  • N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-BENZENESULFONYL)PROPANAMIDE

Uniqueness

N~1~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the presence of both the naphthylsulfonyl group and the ethyl-substituted pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-3-yl)ethyl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C20H23N3O3S/c1-3-23-12-10-19(22-23)15(2)21-20(24)11-13-27(25,26)18-9-8-16-6-4-5-7-17(16)14-18/h4-10,12,14-15H,3,11,13H2,1-2H3,(H,21,24)

InChI Key

VVOAKULOSYEXRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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